molecular formula C21H14N4O5S B11708944 N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-3,5-dinitrobenzamide

N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-3,5-dinitrobenzamide

Cat. No.: B11708944
M. Wt: 434.4 g/mol
InChI Key: RXVJGPICRIIDEA-UHFFFAOYSA-N
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Description

N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-3,5-dinitrobenzamide is a complex organic compound that features a benzothiazole ring fused with a phenyl ring and a dinitrobenzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-3,5-dinitrobenzamide typically involves multiple steps. One common method includes the condensation of 2-aminobenzenethiol with aldehydes or ketones to form the benzothiazole ring . This is followed by nitration reactions to introduce nitro groups onto the benzamide moiety . The reaction conditions often involve the use of strong acids like sulfuric acid and nitric acid for nitration, and organic solvents such as ethanol or dioxane for condensation reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of less hazardous reagents and solvents, are increasingly being adopted in industrial settings .

Mechanism of Action

The mechanism of action of N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-3,5-dinitrobenzamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or interfere with cellular processes . The exact pathways and targets can vary depending on the specific application and the biological system involved .

Properties

Molecular Formula

C21H14N4O5S

Molecular Weight

434.4 g/mol

IUPAC Name

N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-3,5-dinitrobenzamide

InChI

InChI=1S/C21H14N4O5S/c1-12-2-7-18-19(8-12)31-21(23-18)13-3-5-15(6-4-13)22-20(26)14-9-16(24(27)28)11-17(10-14)25(29)30/h2-11H,1H3,(H,22,26)

InChI Key

RXVJGPICRIIDEA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C4=CC(=CC(=C4)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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